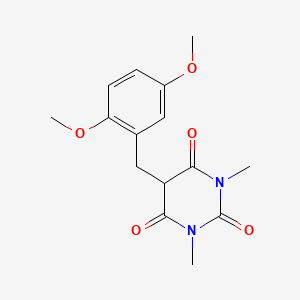![molecular formula C21H19N5OS B5194848 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a tetrazole-based compound that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide is not fully understood. However, it is believed to work through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, the compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it works in the body. Additionally, future studies could focus on improving the solubility and reducing the toxicity of the compound, in order to make it more suitable for clinical use.
Conclusion:
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it has also been studied for its potential use as a diagnostic tool. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound, including further investigation of its therapeutic applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide involves the reaction of 1-(1-naphthyl)-1H-tetrazole-5-thiol with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a suitable catalyst and solvent under specific conditions. The yield of the compound is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15(16-8-3-2-4-9-16)22-20(27)14-28-21-23-24-25-26(21)19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15H,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPOHJNZPKRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)
![1-[2-(allyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5194801.png)

![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)

![4-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5194881.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5194886.png)